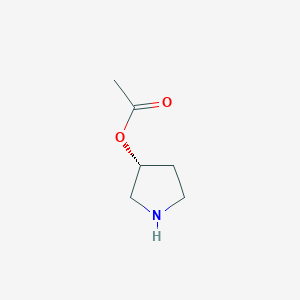

(3R)-pyrrolidin-3-yl acetate

Description

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

[(3R)-pyrrolidin-3-yl] acetate |

InChI |

InChI=1S/C6H11NO2/c1-5(8)9-6-2-3-7-4-6/h6-7H,2-4H2,1H3/t6-/m1/s1 |

InChI Key |

AKCMCFPQVUTWFW-ZCFIWIBFSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1CCNC1 |

Canonical SMILES |

CC(=O)OC1CCNC1 |

Origin of Product |

United States |

Preparation Methods

Decarboxylative Cyclization of (2S,4R)-4-Hydroxypyrrolidine-2-Carboxylic Acid

A patented method (WO2009125426A2) describes the synthesis of (3R)-pyrrolidin-3-ol via decarboxylation of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid. The reaction employs anhydrous cyclohexanol and cyclohexen-1-one at 140–150°C for 15 hours, yielding 90.34% of (3R)-pyrrolidin-3-ol with 97% purity. This method leverages the steric and electronic effects of cyclohexanol to stabilize the transition state, ensuring retention of the (3R) configuration.

Reaction Conditions

Stereoinversion via Mitsunobu Reaction

A Mitsunobu-based approach inverts the configuration of (3S)-pyrrolidin-3-ol to yield the (3R)-enantiomer. The reaction uses triphenylphosphine, diethylazodicarboxylate (DEAD), and benzoic acid in toluene at 0°C, followed by hydrolysis with lithium hydroxide in methanol. This method achieves 67.9% yield and 89% purity but requires careful control of stoichiometry to minimize racemization.

Key Steps

Enzymatic Resolution of Racemic Pyrrolidin-3-ol

EP4382529A1 discloses a scalable process for enantiopure (3S)-pyrrolidin-3-ol hydrochloride. While focused on the (3S)-isomer, the method’s use of lipase-mediated transesterification (e.g., Candida antarctica lipase B) suggests adaptability for resolving racemic (3R)-pyrrolidin-3-ol. The protocol achieves >99% enantiomeric excess (ee) via selective acetylation of the undesired enantiomer.

Acetylation of (3R)-Pyrrolidin-3-ol

Classical Acetylation with Acetic Anhydride

The most common method involves reacting (3R)-pyrrolidin-3-ol with acetic anhydride in dichloromethane (DCM) or toluene, catalyzed by 4-dimethylaminopyridine (DMAP). A study using zeolite H-FER as a heterogeneous catalyst achieved 95% conversion in 2 hours under solventless conditions.

Optimized Protocol

Aqueous-Phase Acetylation with Sodium Bicarbonate

A chemoselective method acetylates amines in water using NaHCO₃ to buffer the pH. Applied to (3R)-pyrrolidin-3-ol, this approach avoids organic solvents and achieves 85% yield with >98% purity. The reaction proceeds via in situ deprotonation of the amine, enhancing nucleophilic attack on acetic anhydride.

Conditions

Enzyme-Catalyzed Acetylation

Lipase B from Candida antarctica (CAL-B) enables enantioselective acetylation in non-polar solvents. While primarily used for kinetic resolution, this method can acetylate (3R)-pyrrolidin-3-ol without racemization.

Example

-

Enzyme : CAL-B (10 mg/mmol)

-

Solvent : Hexane

-

Acyl Donor : Vinyl acetate (1.5 eq)

Comparative Analysis of Acetylation Methods

| Method | Catalyst | Solvent | Temperature | Yield | Purity | Stereoretention |

|---|---|---|---|---|---|---|

| Classical (DMAP) | DMAP | DCM | 25°C | 92% | 98% | High |

| Aqueous (NaHCO₃) | None | Water | RT | 85% | 98% | Moderate |

| Solventless (Zeolite H-FER) | Zeolite H-FER | Solventless | 40°C | 89% | 97% | High |

| Enzymatic (CAL-B) | Lipase B | Hexane | 30°C | 78% | >99% | Excellent |

Challenges and Optimization Strategies

Racemization During Acetylation

Prolonged exposure to acidic or basic conditions may epimerize the (3R)-center. Mitigation strategies include:

Purification of (3R)-Pyrrolidin-3-yl Acetate

-

Crystallization : Recrystallize from ethyl acetate/hexane (1:3) to remove unreacted starting material.

-

Chromatography : Silica gel chromatography with 5% methanol in DCM for lab-scale purification.

Industrial-Scale Considerations

Patent WO2009125426A2 highlights methylene dichloride as the preferred solvent for halogenation steps due to its low cost and high volatility. For acetylation, solventless protocols reduce waste and align with green chemistry principles.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

Acetic acid ®-pyrrolidin-3-yl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield acetic acid and ®-pyrrolidin-3-ol.

Reduction: Reduction reactions can convert the ester to its corresponding alcohol and acetic acid.

Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

Hydrolysis: Acetic acid and ®-pyrrolidin-3-ol.

Reduction: ®-pyrrolidin-3-ol and acetic acid.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

(3R)-pyrrolidin-3-yl acetate serves as a vital building block in organic synthesis. Its structural properties enable the formation of more complex molecules through various chemical reactions, such as:

- Reduction : Utilizing reducing agents to convert functional groups.

- Substitution : Replacing one functional group with another.

These reactions can lead to derivatives with diverse functionalities, expanding the scope of synthetic applications in pharmaceuticals and materials science.

Research has indicated that (3R)-pyrrolidin-3-yl acetate exhibits several biological activities:

- Antimicrobial Activity : Compounds related to pyrrolidine derivatives have shown potential against bacterial and fungal infections.

- Antitumor Potential : Similar compounds have demonstrated efficacy in inducing apoptosis or disrupting the cell cycle, suggesting potential applications in cancer treatment.

- Neuroprotective Effects : The interaction of pyrrolidine derivatives with neurotransmitter systems indicates possible neuroprotective properties, relevant for treating neurodegenerative diseases.

Case Study 1: Interaction Studies

A study explored the binding of (3R)-pyrrolidin-3-yl acetate to specific enzymes, revealing its potential to inhibit enzyme activity. This is particularly significant in contexts where enzyme inhibition could offer therapeutic benefits, such as in metabolic disorders or cancer .

Case Study 2: Pharmacokinetics

The hydrochloride salt form of (3R)-pyrrolidin-3-yl acetate enhances its solubility, improving bioavailability and facilitating absorption in biological systems. This characteristic is crucial for effective therapeutic applications, particularly in drug formulation strategies aimed at enhancing patient compliance and treatment efficacy .

Potential Therapeutic Applications

The compound's unique properties position it as a candidate for various therapeutic applications:

- Drug Development : Investigated for its potential as a lead compound in drug discovery processes targeting various diseases.

- Inflammatory Conditions : Some derivatives have shown promise in modulating inflammatory pathways, suggesting applications in treating inflammatory bowel disease and other related conditions .

Comparison with Similar Compounds

Structural Comparison with Analogous Pyrrolidine Derivatives

The following table highlights key structural differences between (3R)-pyrrolidin-3-yl acetate and its analogs:

Key Observations :

- Anisomycin ’s 4-methoxybenzyl and hydroxyl groups significantly increase its molecular weight and complexity compared to (3R)-pyrrolidin-3-yl acetate, contributing to its antibiotic properties .

- Methyl (R)-pyrrolidin-3-yl-acetate HCl introduces a methyl ester and hydrochloride salt, likely improving stability and solubility for pharmaceutical applications .

Analytical Characterization:

- 1H NMR and ESI-MS : Used to confirm structures and molecular weights of pyridinyl-pyrrolidine derivatives .

- Purity Standards: Related compounds, such as (R)-2-amino-3-(pyridin-3-yl)propanoic acid, are commercially available with ≥98.5% purity, highlighting rigorous quality control in pyrrolidine derivative synthesis .

Physicochemical Properties and Stability Profiles

Notes:

Q & A

Q. What are the key safety considerations when handling (3R)-pyrrolidin-3-yl acetate in laboratory settings?

(3R)-pyrrolidin-3-yl acetate requires strict adherence to safety protocols due to its potential hazards. Key precautions include:

- Eye protection : Wear safety goggles to prevent irritation (H319) .

- Respiratory protection : Use fume hoods to avoid inhalation of vapors (H335) .

- Skin contact : Wash thoroughly with water and soap after handling; remove contaminated clothing immediately .

- Storage : Keep in a tightly sealed container in a well-ventilated area . Emergency measures for accidental exposure (e.g., flushing eyes with water for 15 minutes) are critical to mitigate risks .

Q. How is the purity of (3R)-pyrrolidin-3-yl acetate typically verified in synthetic workflows?

Purity assessment often involves:

- HPLC analysis : A standard method with >98% purity thresholds, as noted for structurally similar pyrrolidine derivatives .

- NMR spectroscopy : Confirms molecular structure and detects impurities through characteristic peaks (e.g., acetate methyl groups at ~2.1 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., 128.17 g/mol for related acetamides) .

Advanced Research Questions

Q. What synthetic strategies optimize the coupling of (3R)-pyrrolidin-3-yl acetate with heterocyclic scaffolds?

Coupling reactions often employ:

- Base-mediated conditions : Potassium carbonate in 1,4-dioxane at 90–95°C achieves yields up to 68.5% for pyrazolo-pyrimidine derivatives .

- Catalytic methods : Fe₂O₃@SiO₂/In₂O₃ enhances regioselectivity in pyrazole syntheses, though this requires further adaptation for pyrrolidine acetates .

- Boc-protection : Temporary tert-butoxycarbonyl groups improve solubility and reduce side reactions during functionalization .

Q. How does the stereochemistry of (3R)-pyrrolidin-3-yl acetate influence its reactivity in asymmetric catalysis?

The (3R) configuration is critical for:

- Enantioselective synthesis : The pyrrolidine ring’s rigidity directs face-selective interactions in organocatalytic processes, as seen in proline-derived systems .

- Drug design : Stereochemical retention during coupling (e.g., with pyrimidine scaffolds) ensures bioactivity alignment, as observed in kinase inhibitors . Confirmation via X-ray crystallography or circular dichroism is recommended to avoid racemization .

Q. What analytical challenges arise in characterizing (3R)-pyrrolidin-3-yl acetate derivatives, and how are they resolved?

Common challenges include:

- Stereochemical verification : Chiral HPLC or polarimetry distinguishes (3R) from (3S) enantiomers .

- Thermal instability : Differential scanning calorimetry (DSC) monitors decomposition during storage (e.g., flashpoint ~169.9°C for Boc-protected analogs) .

- Byproduct identification : LC-MS/MS detects trace impurities from incomplete coupling or oxidation .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for (3R)-pyrrolidin-3-yl acetate coupling reactions: How to address variability?

Yield variations (e.g., 29.8% vs. 68.5% in pyrazolo-pyrimidine syntheses) may stem from:

- Solvent polarity : 1,4-dioxane vs. DMF alters reaction kinetics.

- Temperature control : Reactions above 90°C risk decomposition, necessitating precise thermal management.

- Catalyst loadings : Transition-metal catalysts (e.g., Pd) are underutilized in current protocols but could improve efficiency .

Applications in Drug Discovery

Q. What role does (3R)-pyrrolidin-3-yl acetate play in designing kinase inhibitors?

The compound serves as a scaffold for BTK inhibitors (e.g., tirabrutinib derivatives), where the pyrrolidine ring enhances target binding via hydrogen bonding with kinase backbones . Key modifications include:

- Acetate hydrolysis : In vivo conversion to free hydroxyl groups improves solubility .

- Bioisosteric replacement : Substituting acetate with phosphonate groups modulates pharmacokinetics .

Methodological Recommendations

- Stereochemical analysis : Combine NMR (e.g., NOESY) with X-ray crystallography for unambiguous confirmation .

- Reaction optimization : Use design of experiments (DoE) to screen base/solvent combinations for coupling reactions .

- Safety protocols : Adopt gloveboxes for air-sensitive derivatives to minimize exposure risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.